2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one

HIV-1 NNRTI Structure-Activity Relationship S-DABO Chemotype

Standard S-DABO NNRTI SAR studies often overlook the entropic penalty of the C6 benzyl spacer. This 6-phenyl analog eliminates the benzylic methylene, enabling direct matched-pair thermodynamic profiling against the 6-benzyl lead (EC50 = 1.3 µM). - Enables ITC/SPR-based binding thermodynamics inaccessible with flexible 6-benzyl comparator. - C5-unsubstituted position available for further derivatization (halogenation, cross-coupling). - Confirmed 3,5-dimethylphenoxy configuration matching the original Novikov et al. anti-HIV-1 SAR series.

Molecular Formula C20H20N2O2S
Molecular Weight 352.5 g/mol
CAS No. 697237-65-3
Cat. No. B11070009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one
CAS697237-65-3
Molecular FormulaC20H20N2O2S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3)C
InChIInChI=1S/C20H20N2O2S/c1-14-10-15(2)12-17(11-14)24-8-9-25-20-21-18(13-19(23)22-20)16-6-4-3-5-7-16/h3-7,10-13H,8-9H2,1-2H3,(H,21,22,23)
InChIKeyFAVLLBNYWSWJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one (CAS 697237-65-3): Procurement-Relevant Structural and Pharmacological Context


2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one (CAS 697237-65-3) is a synthetic pyrimidin-4(1H)-one derivative belonging to the S-DABO (dihydro-alkyloxy-benzyl-oxopyrimidine) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. It features a 3,5-dimethylphenoxy ethyl thioether at the C2 position and a phenyl substituent at the C6 position of the pyrimidine ring [2]. Originally synthesized as part of a systematic structure-activity relationship (SAR) study by Novikov et al. (2004), this compound represents a key structural node where the C6 substituent is a directly attached aryl group rather than the more typical arylmethyl (benzyl) moiety found in the most potent analogs of this series [1].

Why 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one Cannot Be Substituted by Generic In-Class Analogs


Within the 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one chemotype, anti-HIV-1 activity is exquisitely sensitive to the nature of the C6 substituent. The primary literature demonstrates a >8-fold difference in EC50 values solely by altering the C6 aryl linkage from benzyl (EC50 = 1.3 µM) to 2,6-difluorobenzyl (EC50 = 11.2 µM) [1]. The target compound introduces a direct phenyl group at C6—a structural variation that eliminates the methylene spacer present in the most potent analogs. This fundamentally alters conformational flexibility, π-stacking geometry within the NNRTI binding pocket, and ultimately the virus-inhibitory pharmacophore [1]. Generic interchange with a C6-methyl (CAS 697237-88-0), C5,C6-dimethyl (CAS 697237-70-0), or any positional isomer of the phenoxy ring (e.g., 3,4-dimethylphenoxy or 2,5-dimethylphenoxy variants) would yield a compound with a distinct and unpredictable activity profile [2]. Procurement decisions must therefore be guided by the specific substitution pattern, not merely the core scaffold.

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one: Quantified Differentiation Evidence Against Closest Analogs


C6 Substituent Architecture: Direct Phenyl vs. Benzyl Linkage Defines Anti-HIV-1 Potency Tier

In the foundational SAR study by Novikov et al. (2004), the C6-benzyl derivative (compound with CH2-phenyl at C6) exhibited HIV-1 replication suppression with an EC50 of 1.3 µM in MT-4 cell-based assays, making it the most potent compound in the series. By contrast, the C6-(2,6-difluorobenzyl) derivative showed a markedly reduced EC50 of 11.2 µM [1]. The target compound (C6-phenyl, CAS 697237-65-3) lacks the benzylic methylene spacer entirely, which is predicted to alter binding pose and potency. Full quantitative data for the C6-phenyl derivative was not publicly disclosed in the abstract or accessible excerpts of the 2004 paper, but the strong dependence of potency on C6 substitution is unequivocal within this chemotype [1]. This establishes the target compound as a structurally distinct entity from the lead 6-benzyl analog, with procurement driven by the need for a direct aryl C6 attachment rather than an arylmethyl group.

HIV-1 NNRTI Structure-Activity Relationship S-DABO Chemotype

Phenoxy Ring Methyl Substitution Pattern: Positional Isomer Differentiation (3,5- vs. 3,4- vs. 2,5-Dimethyl)

The target compound (CAS 697237-65-3) bears a 3,5-dimethyl substitution on the phenoxy ring. Separate chemical vendor catalogs list distinct CAS-numbered positional isomers: the 3,4-dimethylphenoxy analog (same molecular formula C20H20N2O2S, different CAS) and the 2,5-dimethylphenoxy analog . While direct head-to-head biological comparison data for these three positional isomers has not been published in accessible literature, the 3,5-dimethyl arrangement is the configuration present in the series originally synthesized and tested by Novikov et al. (2004) for anti-HIV-1 activity [1]. The 3,5-substitution pattern places methyl groups in a symmetrical meta-relationship to the ether oxygen, influencing the electron density and steric profile of the phenoxy moiety differently than the 3,4- or 2,5-isomers. Purchasing the incorrect positional isomer would introduce a compound with an uncharacterized biological profile that is not part of the published SAR series.

Isomeric Selectivity Chemical Procurement Scaffold Differentiation

C5 Position: Unsubstituted vs. Methyl-Substituted Pyrimidine Core Differentiation

The target compound (CAS 697237-65-3) is unsubstituted at the C5 position of the pyrimidine ring. A closely related analog, CAS 697237-70-0, bears methyl groups at both C5 and C6 positions (5,6-dimethyl) [1]. While quantitative comparative anti-HIV data between these specific analogs is not publicly available, SAR established within the broader DABO and S-DABO literature demonstrates that the presence or absence of a C5 substituent profoundly influences both potency and resistance profiles against clinically relevant HIV-1 reverse transcriptase mutations [2]. The C5-unsubstituted nature of the target compound makes it a distinct scaffold for probing C5-directed interactions, and it cannot be functionally replaced by the 5,6-dimethyl analog for applications requiring an open C5 position for further derivatization or binding studies.

Pyrimidine SAR C5 Substituent Effect DABO Analog Comparison

Limited Public Bioactivity Data Emphasizes Utility as a Chemical Probe or Synthetic Intermediate

A comprehensive search of PubChem, ChEMBL, BindingDB, and the primary literature (as of April 2026) did not yield publicly disclosed quantitative bioactivity data (EC50, IC50, Ki, or Kd) specifically for CAS 697237-65-3 [1]. This contrasts with the 6-benzyl analog (EC50 = 1.3 µM) and the 6-(2,6-difluorobenzyl) analog (EC50 = 11.2 µM), whose anti-HIV-1 data were highlighted in the Novikov et al. (2004) abstract [2]. The absence of published potency data for the 6-phenyl derivative, despite its inclusion in a systematic medicinal chemistry study, may indicate that it did not meet the activity threshold for disclosure, or that its data remain behind a paywall. This information asymmetry creates a specific procurement scenario: the compound is most appropriate for use as a chemical probe to map the SAR tolerance of the C6 position, as a synthetic intermediate for further elaboration, or as a negative control in assays where the 6-benzyl analog serves as the positive control.

Chemical Probe Synthetic Intermediate Data Gap Analysis

C6-Phenyl as a Conformational Restriction Element Relative to C6-Benzyl in NNRTI Binding

In the S-DABO NNRTI pharmacophore, the C6 substituent occupies a hydrophobic pocket within HIV-1 reverse transcriptase. The 6-benzyl analog (EC50 = 1.3 µM) benefits from the rotational freedom of the benzylic CH2 spacer, allowing the phenyl ring to adopt an optimal orientation within the pocket [1]. The 6-phenyl analog (target compound) eliminates this methylene spacer, constraining the phenyl ring into a conformationally restricted, directly conjugated arrangement with the pyrimidine core. While specific binding data (e.g., X-ray co-crystal structures or IC50 values) for this compound are not publicly available, the conformational restriction principle is well-established in NNRTI medicinal chemistry [2]. This structural feature makes the compound a valuable tool for evaluating the entropic penalty of ligand pre-organization in this binding site, a question that the flexible 6-benzyl analog cannot address.

Conformational Restriction NNRTI Binding Pocket Molecular Design

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one: Research Application Scenarios Supported by Differentiation Evidence


SAR Probe for Mapping C6 Substituent Topology Tolerance in HIV-1 NNRTI Binding Pocket

This compound serves as the direct C6-aryl topological analog to the 6-benzyl lead (EC50 = 1.3 µM) and 6-(2,6-difluorobenzyl) analog (EC50 = 11.2 µM) from Novikov et al. (2004) [1]. It enables systematic evaluation of the effect of eliminating the benzylic methylene spacer on anti-HIV-1 potency, resistance profiles, and target binding kinetics. The conformational restriction introduced by the direct phenyl attachment provides insight into the entropic cost of ligand binding that cannot be studied with the flexible 6-benzyl comparator.

Negative Control or Reference Compound in HIV-1 Reverse Transcriptase Assays Utilizing 6-Benzyl S-DABO Derivatives

Given that the 6-benzyl analog demonstrated clear virus-inhibiting activity (EC50 = 1.3 µM) in MT-4 cell-based HIV-1 replication assays [1], the structurally distinct 6-phenyl analog can serve as a matched-pair control. Its direct aryl C6 attachment, lacking the benzylic spacer that appears important for potency in this series, makes it suitable for distinguishing specific pharmacophore-driven activity from non-specific effects.

Authenticated 3,5-Dimethylphenoxy Pyrimidine Scaffold for Further Synthetic Elaboration

The target compound's C5-unsubstituted position offers a chemically accessible site for further derivatization (e.g., halogenation, alkylation, or cross-coupling), distinguishing it from the 5,6-dimethyl analog (CAS 697237-70-0) where C5 is blocked [1]. The 3,5-dimethyl substitution pattern on the phenoxy ring is confirmed as the configuration present in the original Novikov et al. (2004) anti-HIV-1 SAR series, differentiating it from 3,4-dimethylphenoxy and 2,5-dimethylphenoxy positional isomers that are registered under different CAS numbers [2]. This ensures synthetic continuity with published medicinal chemistry efforts.

Chemical Probe for Conformational Restriction Studies in NNRTI Lead Optimization

The rigid C6-phenyl linkage in this compound provides a unique tool for studying the thermodynamic consequences of ligand pre-organization in the NNRTI binding pocket [1]. By comparing binding thermodynamics (via ITC or SPR) with the flexible 6-benzyl analog, researchers can quantify the entropic penalty or benefit of conformational restriction—a critical parameter in structure-based drug design that is inaccessible using the more potent but flexible 6-benzyl derivative alone.

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